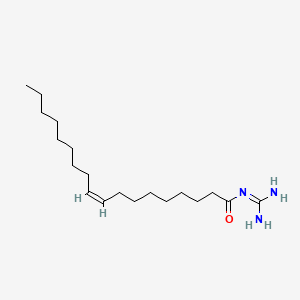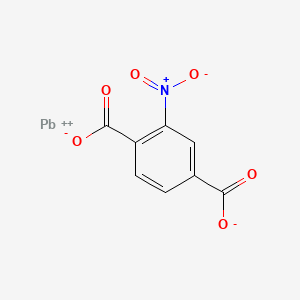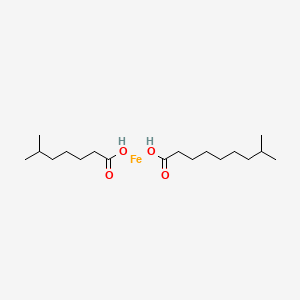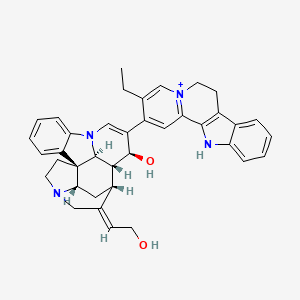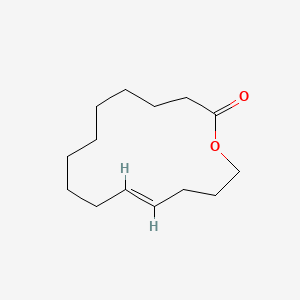
Oxacyclopentadec-11-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxacyclopentadec-11-en-2-one is a chemical compound with the molecular formula C14H24O2 . It is a member of the lactone family, characterized by a 15-membered ring containing an oxygen atom and a double bond at the 11th position. This compound is known for its distinctive musky odor and is widely used in the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxacyclopentadec-11-en-2-one can be synthesized through various methods. One common approach involves the cyclization of a long-chain hydroxy acid. For instance, the cyclization of 15-hydroxy pentadecanoic acid under acidic conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available reagents such as trimethyl orthoformate and diacetyl oxide. These reagents facilitate the cyclization process, making it more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Oxacyclopentadec-11-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: The double bond in the compound allows for substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields diols.
Substitution: Results in halogenated derivatives.
Applications De Recherche Scientifique
Oxacyclopentadec-11-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Widely used in the fragrance industry due to its musky odor.
Mécanisme D'action
The mechanism of action of oxacyclopentadec-11-en-2-one involves its interaction with specific molecular targets. In the fragrance industry, it binds to olfactory receptors, eliciting a musky scent. In biological systems, it may interact with cellular membranes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxacyclopentadec-6-en-2-one: Another lactone with a similar structure but a different position of the double bond.
Oxacycloheptadec-10-en-2-one: A larger ring lactone with similar properties.
Uniqueness
Oxacyclopentadec-11-en-2-one is unique due to its specific ring size and the position of the double bond, which contribute to its distinctive musky odor and its specific chemical reactivity .
Propriétés
Numéro CAS |
76293-69-1 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(11E)-1-oxacyclopentadec-11-en-2-one |
InChI |
InChI=1S/C14H24O2/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-14/h5,7H,1-4,6,8-13H2/b7-5+ |
Clé InChI |
YCLVXFHZYKOPCC-FNORWQNLSA-N |
SMILES isomérique |
C1CCCCC(=O)OCCC/C=C/CCC1 |
SMILES canonique |
C1CCCCC(=O)OCCCC=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



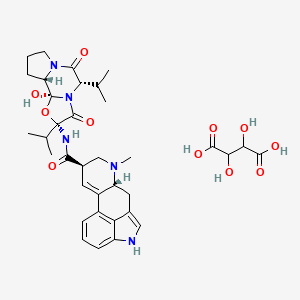
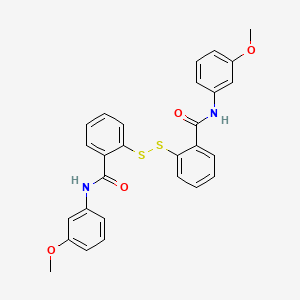

![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
